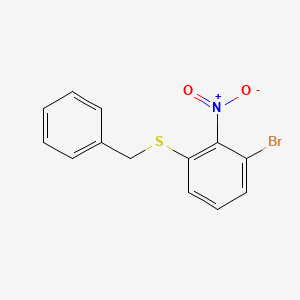![molecular formula C7H8BrF3 B2624913 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane CAS No. 2470435-47-1](/img/structure/B2624913.png)
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane” is an organic compound with the CAS Number: 2470435-47-1 . It has a molecular weight of 229.04 . The IUPAC name for this compound is this compound .
Synthesis Analysis
A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . This approach has been used to prepare more than 300 functionalized bicyclo[1.1.1]pentanes on a (multi)gram scale .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 . This indicates that the compound has 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms .
Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes are highly popular in academic and industrial research . They have been used in various aspects of chemistry, from medicinal chemistry to supramolecular chemistry . Chemists often incorporate a fluorine atom into organic molecules to fine-tune their physicochemical properties .
Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . The core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Wirkmechanismus
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane inhibits the activity of enzymes by binding to the active site of the enzyme and preventing substrate binding. This mechanism of action has been shown to be effective against enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low metabolic stability, which may limit its use as a drug candidate. However, this compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has advantages in the lab due to its unique structure and potential applications in organic synthesis and drug development. However, its low metabolic stability and limited solubility may limit its use in certain experiments.
Zukünftige Richtungen
Future research on 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane could focus on improving its metabolic stability and solubility, as well as investigating its potential as a drug candidate for cancer treatment. Further studies could also explore its potential use in other areas of organic synthesis and enzyme inhibition. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable tool in various fields.
Synthesemethoden
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane can be synthesized through a three-step process starting with the reaction of 1-bromo-3-trifluoromethylcyclopropane with magnesium in diethyl ether. This reaction produces the intermediate 1-magnesium-3-(trifluoromethyl)cyclopropane, which is then reacted with formaldehyde to produce this compound. The final product can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has been studied for its potential use in organic synthesis as a building block for complex molecules. It has also been investigated as a potential drug candidate due to its ability to inhibit the activity of certain enzymes. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDBCXKLDMZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2470435-47-1 |
Source


|
| Record name | 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)
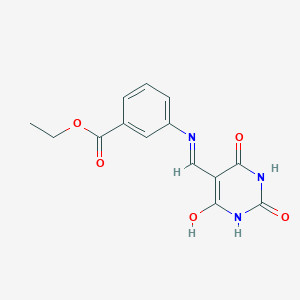
![5-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2624833.png)

![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2624835.png)
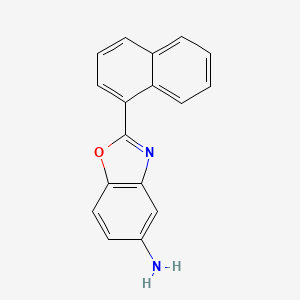

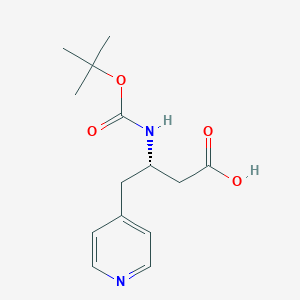
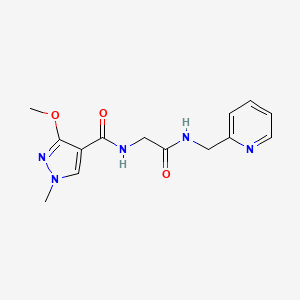
![9-Methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2624847.png)
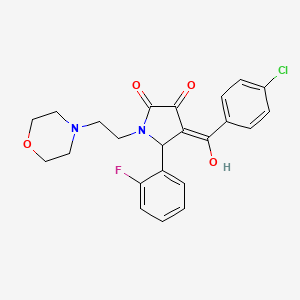
![N-(4-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624850.png)
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2624852.png)
